(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Overview
Description
(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a cyclopropyl-methyl-pyrazolyl group, and a piperazinyl group
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known to have a wide range of biological activities and can interact with various biological targets .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific structure and the targets they interact with. They have been reported to have antibacterial, antifungal, anti-inflammatory, and antitumor activities among others .
Result of action
The result of the compound’s action will depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it has antitumor activity, it might induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common method involves the following steps:
Preparation of 2-bromophenylmethanone: This can be synthesized through the bromination of phenylmethanone using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the piperazine derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
The final step involves coupling the 2-bromophenylmethanone with the piperazine derivative under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Industrial Applications: Its properties may be exploited in the development of new materials or catalysts.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-fluorophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone can influence its reactivity and binding properties compared to its chloro- and fluoro- analogs. Bromine’s larger size and different electronic properties can lead to variations in biological activity and chemical reactivity, making this compound unique in its class.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-21-17(12-16(20-21)13-6-7-13)22-8-10-23(11-9-22)18(24)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDIDIYXXNEHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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